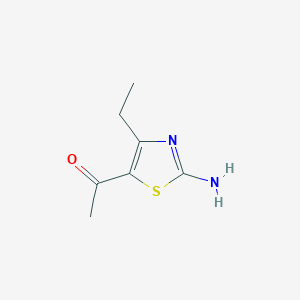
(5-Methylthien-3-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methylthien-3-yl)methanethiol” is a sulfur-containing organic compound. It has a CAS Number of 892383-36-7 and a molecular weight of 144.26 .
Molecular Structure Analysis
The molecular structure of “(5-Methylthien-3-yl)methanethiol” is complex and requires advanced computational methods for accurate prediction. A study on methanethiol clusters, which are structurally similar, found that B3LYP/cc-pV(D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol .Chemical Reactions Analysis
While specific chemical reactions involving “(5-Methylthien-3-yl)methanethiol” are not available, a study on methanethiol clusters provides some insights. The interaction energy between the molecules decreases with an increase in the size of the basis set for both the dimer and trimer .Aplicaciones Científicas De Investigación
Cancer Research
Methanethiol, a volatile sulfur compound (VSC), has been identified as a potential biomarker for non-invasive cancer diagnosis . It is the predominant cancer-associated VSC and is produced in elevated levels in body fluids, breath, and excretions of cancer patients . Dysregulated sulfur metabolism in cancer cells can lead to increased methanethiol levels .
Microbial Methane Oxidation
Methanethiol is consumed by the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV, which produces hydrogen sulfide (H2S) as a byproduct . This process is important in the sulfur cycle, and methanethiol degradation is hypothesized to be a widespread detoxification mechanism in methanotrophs .
Sulfur Metabolism in Gut Bacteria
Gut bacteria are a major exogenous source of methanethiol . Methanethiol-producing strains such as Fusobacterium nucleatum are highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients .
Role in Cellular Growth and Proliferation
The essential amino acid methionine, which can result in enzymatic methanethiol production in mitochondria, is used for the biosynthesis of proteins, nucleotides, glutathione, and the methyl donor S-adenosylmethionine (SAM). These are required for cellular growth and proliferation, as well as protection against oxidative stress .
Methanethiol Oxidase Activity
Methanethiol becomes rapidly degraded through the methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1) . SELENBP1, which is considered a tumor suppressor, is often downregulated in tumor tissues .
Synthesis of Methanethiol from CO/H2/H2S
Sulfur-resistant Mo-based catalysts have been used for the one-step synthesis of methanethiol from CO/H2/H2S . This process is promising, but the low reactant conversion and poor product selectivity have constrained its development .
Safety and Hazards
“(5-Methylthien-3-yl)methanethiol” should be handled with care. It’s not intended for human or veterinary use and is meant for research use only. Methanethiol, a similar compound, is classified as an extremely flammable gas that may explode if heated. It’s toxic if inhaled and very toxic to aquatic life with long-lasting effects .
Mecanismo De Acción
Target of Action
It is known that similar sulfur-containing compounds often interact with various enzymes and proteins within the body .
Mode of Action
For instance, they can act as ligands for metal ions, participate in redox reactions, or form covalent bonds with certain amino acids .
Biochemical Pathways
Sulfur-containing compounds are known to play crucial roles in various biochemical processes, including the metabolism of amino acids and the synthesis of coenzymes .
Pharmacokinetics
It is known that sulfur-containing compounds can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Sulfur-containing compounds are known to have various biological effects, including antioxidant activity and the modulation of enzyme activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Methylthien-3-yl)methanethiol. For instance, the presence of light can trigger photochemical reactions in certain sulfur-containing compounds . Additionally, the pH and temperature of the environment can affect the stability and reactivity of these compounds .
Propiedades
IUPAC Name |
(5-methylthiophen-3-yl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFKDBWSFIGTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylthiophen-3-yl)methanethiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)

![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)
![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)


![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)
![Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate](/img/structure/B2540718.png)


![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)
